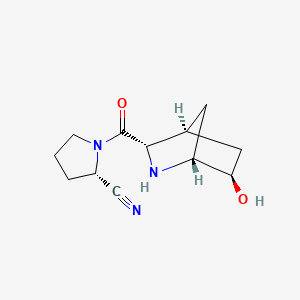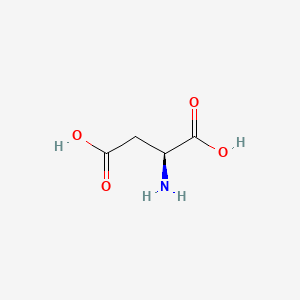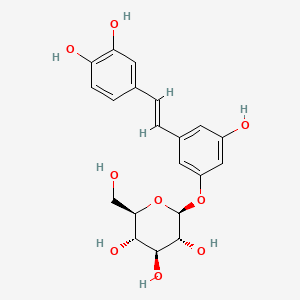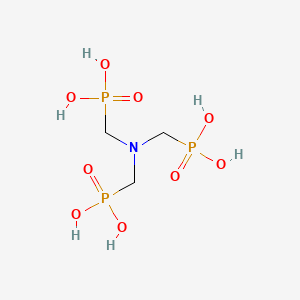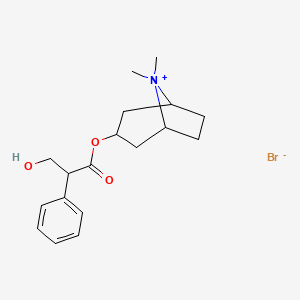
Amonafide
Vue d'ensemble
Description
L’amonafide est un agent chimiothérapeutique qui appartient à la famille des naphtalimides. Il est connu pour son potentiel d’inhibiteur de la topoisomérase II et d’intercalateur de l’ADN, ce qui en fait un candidat prometteur pour le traitement du cancer . L’this compound a été largement étudié pour son efficacité dans le traitement de divers types de cancer, notamment la leucémie myéloïde aiguë et les tumeurs solides .
Applications De Recherche Scientifique
Amonafide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying DNA intercalation and topoisomerase inhibition.
Biology: It is used in research to understand the mechanisms of DNA damage and repair.
Medicine: This compound has been extensively studied for its potential in treating various cancers, including acute myeloid leukemia, breast cancer, and ovarian cancer
Mécanisme D'action
L’amonafide exerce ses effets en s’intercalant dans l’ADN et en inhibant l’activité de la topoisomérase II. Cette enzyme est cruciale pour la réplication et la transcription de l’ADN, et son inhibition entraîne des dommages à l’ADN et la mort cellulaire. L’this compound cible spécifiquement le cycle catalytique de la topoisomérase II, agissant comme un poison qui stabilise le complexe enzyme-ADN et empêche la religação des brins d’ADN .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II . It interacts with DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta . The nature of these interactions involves the stabilization of topoisomerase II covalent complexes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by inducing DNA cleavage , which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its role as a DNA intercalating agent and inhibitor of topoisomerase II . It exerts its effects at the molecular level by binding to the ATPase domain of human topoisomerase II-alpha . This binding interaction leads to the inhibition of topoisomerase II and the stabilization of topoisomerase II-DNA cleavage complexes .
Metabolic Pathways
This compound is metabolized in part to N-acetyl-amonafide . The enzyme responsible for this metabolism is N-acetyl transferase 2 (NAT2)
Subcellular Localization
This compound and its derivatives have been found to retain similar subcellular localization, DNA intercalation, and topoisomerase II inhibition activities
Méthodes De Préparation
L’amonafide peut être synthétisé par plusieurs voies synthétiques. Une méthode courante implique la réaction de l’anhydride 5-nitro-1,8-naphtalique avec la 2-(diméthylamino)éthylamine pour former l’intermédiaire 5-nitro-2-(2-(diméthylamino)éthyl)-1,8-naphtalimide. Cet intermédiaire est ensuite réduit en 5-amino-2-(2-(diméthylamino)éthyl)-1,8-naphtalimide, qui est le produit final, l’this compound . Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions réactionnelles pour améliorer le rendement et la pureté, telles que le contrôle de la température, de la pression et du temps de réaction .
Analyse Des Réactions Chimiques
L’amonafide subit plusieurs types de réactions chimiques, notamment:
Oxydation: L’this compound peut être oxydé pour former divers métabolites, qui peuvent avoir des activités biologiques différentes.
Réduction: Le groupe nitro de l’intermédiaire peut être réduit en groupe amino pour former le produit final.
Les réactifs et conditions courantes utilisés dans ces réactions comprennent des agents réducteurs tels que l’hydrazine ou l’hydrate d’hydrazine pour l’étape de réduction . Les principaux produits formés à partir de ces réactions sont le composé this compound final et ses divers dérivés.
Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie:
Chimie: L’this compound est utilisé comme composé modèle pour étudier l’intercalation de l’ADN et l’inhibition de la topoisomérase.
Biologie: Il est utilisé dans la recherche pour comprendre les mécanismes de dommages et de réparation de l’ADN.
Médecine: L’this compound a été largement étudié pour son potentiel dans le traitement de divers cancers, notamment la leucémie myéloïde aiguë, le cancer du sein et le cancer de l’ovaire
Comparaison Avec Des Composés Similaires
L’amonafide est unique parmi les composés naphtalimides en raison de sa structure et de son mécanisme d’action spécifiques. Des composés similaires comprennent:
Mitonafide: Un autre naphtalimide ayant des propriétés d’intercalation de l’ADN similaires mais une pharmacocinétique différente.
Numonafides: Dérivés de l’this compound qui ont été modifiés pour réduire la toxicité tout en conservant l’activité anticancéreuse.
UNBS3157: Un dérivé de l’this compound conçu pour améliorer l’efficacité antitumorale et réduire la toxicité.
Ces composés partagent des mécanismes d’action similaires mais diffèrent dans leurs profils pharmacologiques et leurs effets secondaires potentiels.
Propriétés
IUPAC Name |
5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPALIKSFLSVKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219562 | |
| Record name | Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H <1 (mg/mL), pH 4 acetate buffer ~10 (mg/mL), pH 9 carbonate buffer < 1 (mg/mL), 0.1 N HC1 ~20 (mg/mL), 0.1 N NaOH < 1 (mg/mL), 10% Ethanol < 1 (mg/mL), 95% Ethanol 5 - 7 (mg/mL), 95% Methanol 5 - 7 (mg/mL) | |
| Record name | AMONAFIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/308847%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors. Amonafide has also been studied in patients with AML. | |
| Record name | Amonafide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69408-81-7 | |
| Record name | Amonafide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69408-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amonafide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amonafide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amonafide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMONAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8D39N37L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)
